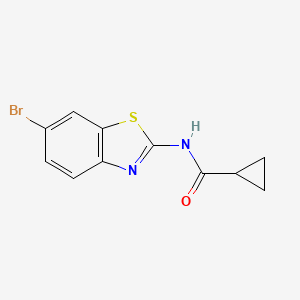methanone](/img/structure/B10890549.png)
[2-(4-Methoxyphenyl)-4-quinolyl](2-methylpiperidino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-quinolylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and a quinolyl group attached to a methanone moiety, which is further linked to a methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolyl Intermediate: The quinolyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Methanone Moiety: The methanone moiety is formed by the oxidation of the corresponding alcohol or through the use of carbonylation reactions.
Introduction of the Methylpiperidino Group: The final step involves the nucleophilic substitution reaction where the methylpiperidino group is attached to the methanone moiety.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-4-quinolylmethanone may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanone moiety to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methoxyphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, 2-(4-Methoxyphenyl)-4-quinolylmethanone is investigated for its therapeutic potential. It is explored for its role in modulating biological pathways and its efficacy in treating various diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyphenyl)-4-quinolylmethanone
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-4-quinolylmethanone exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the methoxyphenyl and quinolyl groups, along with the methylpiperidino moiety, provides a unique combination of reactivity and biological activity.
特性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H24N2O2/c1-16-7-5-6-14-25(16)23(26)20-15-22(17-10-12-18(27-2)13-11-17)24-21-9-4-3-8-19(20)21/h3-4,8-13,15-16H,5-7,14H2,1-2H3 |
InChIキー |
WTDXZMRWHKLIAY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10890470.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)
![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B10890484.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)

![(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid](/img/structure/B10890519.png)
![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)

![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
